Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester
Brand Name: Vulcanchem
CAS No.: 135727-85-4
VCID: VC0058063
InChI: InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1
SMILES: CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Molecular Formula: C₂₃H₃₆N₂O₆
Molecular Weight: 436.54

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester

CAS No.: 135727-85-4

Cat. No.: VC0058063

Molecular Formula: C₂₃H₃₆N₂O₆

Molecular Weight: 436.54

* For research use only. Not for human or veterinary use.

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester - 135727-85-4

Specification

CAS No. 135727-85-4
Molecular Formula C₂₃H₃₆N₂O₆
Molecular Weight 436.54
IUPAC Name tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C23H36N2O6/c1-22(2,3)30-19(26)18(25-21(28)31-23(4,5)6)14-10-11-15-24-20(27)29-16-17-12-8-7-9-13-17/h7-9,12-13,18H,10-11,14-16H2,1-6H3,(H,24,27)(H,25,28)/t18-/m0/s1
SMILES CC(C)(C)OC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structure

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester is a modified amino acid derivative where the lysine's functional groups are protected to prevent unwanted reactions during peptide synthesis. The compound contains three key protecting groups: a tert-butoxycarbonyl (BOC) group at the alpha-amino position, a benzyloxycarbonyl (CBZ) group at the epsilon-amino position, and a tert-butyl ester protecting the carboxyl group.

Identification Information

The compound is uniquely identified through multiple chemical registries and nomenclature systems, as detailed in the following table:

ParameterInformation
CAS Number135727-85-4
Molecular FormulaC23H36N2O6
Molecular Weight436.54 g/mol
IUPAC Nametert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
PubChem CID10526923
Synonyms(S)-Tert-butyl 6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate; N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester
InChI KeyLTYWMUXFBVOTID-SFHVURJKSA-N

This compound is characterized by its precise stereochemistry, maintaining the (S)-configuration at the alpha carbon typical of L-amino acids, which is crucial for its biological relevance and application in peptide synthesis .

Structural Features

The molecule's structure combines three protective groups strategically positioned on a lysine backbone:

  • The alpha-amino group is protected by a tert-butoxycarbonyl (BOC) group, which is base-stable but acid-labile

  • The epsilon-amino group is protected by a benzyloxycarbonyl (CBZ) group, which can be removed by catalytic hydrogenation

  • The carboxyl group is protected as a tert-butyl ester, which is also acid-labile

This orthogonal protection strategy allows for selective deprotection, enabling controlled and sequential peptide bond formation during synthesis .

Physical and Chemical Properties

The physical and chemical properties of Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester determine its handling requirements, stability, and reactivity in synthetic applications.

While specific data for this exact compound is limited in the search results, related lysine derivatives provide insight into its likely properties. For comparison, N-Boc-N'-Cbz-L-lysine (which lacks the tert-butyl ester) has the following properties:

PropertyValue
FormPowder to crystal
ColorWhite to almost white
Melting Point75.0 to 79.0 °C (for N-Boc-N'-Cbz-L-lysine)
SolubilityLikely soluble in organic solvents such as dichloromethane, DMF, and THF
Storage RecommendationsSealed in dry conditions, preferably under refrigeration

The stability of the compound is dependent on its protecting groups, with the BOC and tert-butyl ester groups being particularly sensitive to acidic conditions. The CBZ group, in contrast, is stable to acids but can be removed by catalytic hydrogenation .

Applications in Research and Industry

Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester serves as an important building block in various scientific and industrial applications due to its selective protection pattern.

Peptide Synthesis

The primary application of this compound is in solid-phase and solution-phase peptide synthesis. The strategic protection pattern allows:

  • Controlled peptide bond formation

  • Selective deprotection strategies

  • Orthogonal synthesis approaches, where different protecting groups can be removed independently

  • Synthesis of complex peptides with multiple lysine residues

These features make it particularly valuable in synthesizing peptides where selective modification of specific lysine residues is required.

Biomedical Research Applications

In biomedical research, Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester and similar protected lysine derivatives find numerous applications:

  • Development of peptide-based drugs and therapeutics

  • Creation of peptide conjugates for targeted drug delivery

  • Synthesis of bioactive peptides for studying protein-protein interactions

  • Development of peptide libraries for drug discovery

Research involving similar compounds has applications in designing high-affinity peptide conjugates as markers for small peptide transporters such as PEPT1 (SLC15A1), and the preparation of human growth hormone derivatives containing PEG groups .

Specialized Research Applications

Related compounds such as Nepsilon-Benzyloxycarbonyl-Nalpha-Boc-L-lysine N-succinimidyl ester are used in:

  • Cellular labeling techniques

  • Development of tumor MRI bimodal lipidic contrast agents

  • Synthesis of peptide prodrugs for photodynamic therapy

  • Solid-phase organic synthesis applications

These applications illustrate the versatility of protected lysine derivatives in advanced biomedical research contexts.

Comparative Analysis with Related Compounds

Understanding Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester in the context of related compounds provides insight into its specific advantages and applications.

Comparison with Other Protected Lysine Derivatives

The following table compares key properties of related compounds:

CompoundCAS NumberMolecular WeightKey Difference
Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester135727-85-4436.54 g/molFull protection of all reactive groups
N-Boc-N'-Cbz-L-lysine2389-45-9380.44 g/molFree carboxylic acid group
Nepsilon-Benzyloxycarbonyl-Nalpha-Boc-L-lysine N-succinimidyl ester34404-36-9477.51 g/molActivated carboxyl group for direct coupling
Nepsilon-Benzyloxycarbonyl-L-lysine tert-butyl ester hydrochloride63628-63-7Not providedUnprotected alpha-amino group (as HCl salt)

Each of these derivatives offers specific advantages depending on the synthetic strategy required. The fully protected Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester allows for maximum stability during storage and controlled reactivity during synthesis .

Protection Strategies and Deprotection Conditions

The different protecting groups on Nalpha-BOC-Nepsilon-CBZ-L-Lysine tert-Butyl Ester can be removed under specific conditions:

  • BOC group: Removed with trifluoroacetic acid (TFA) or HCl in organic solvents

  • CBZ group: Removed by catalytic hydrogenation (H₂, Pd/C) or with HBr in acetic acid

  • tert-Butyl ester: Removed with TFA or other strong acids

This orthogonal protection strategy enables selective deprotection of specific functional groups while leaving others intact, providing significant flexibility in peptide synthesis strategies .

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